

Spectroscopic Profile & Technical Guide: 4-Bromopyridine-2,6-dicarbaldehyde[1][2]

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Compound of Interest

Compound Name: 4-Bromopyridine-2,6-dicarbaldehyde

CAS No.: 128184-01-0

Cat. No.: B166612

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Executive Summary & Compound Identity

4-Bromopyridine-2,6-dicarbaldehyde is a bifunctional pyridine derivative serving as a "linchpin" intermediate.[1][2] Its

symmetry and dual aldehyde groups make it ideal for Schiff-base condensations to form terpyridine ligands, macrocycles, and metallo-organic cages.

Property	Data
CAS Number	128184-01-0
Molecular Formula	C H BrNO
Molecular Weight	214.02 g/mol
Appearance	White to off-white crystalline solid
Solubility	Soluble in CH Cl , CHCl , THF; sparingly soluble in hexanes.[1][2]
Stability	Air-stable solid; aldehydes susceptible to oxidation (to carboxylic acids) or hydration in solution over time.[1][2] Store under inert atmosphere at 2–8°C.

Spectroscopic Data Profile

The spectroscopic characterization of this compound relies on the disappearance of precursor signals (hydroxymethyl or ester) and the appearance of the highly deshielded aldehyde proton.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The

¹H NMR spectrum is characterized by its simplicity due to the molecule's plane of symmetry passing through the N-C4 axis.[1][2]

¹H NMR (500 MHz, CDCl₃)

/ CD

Cl

Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Insight
10.18 – 10.22	Singlet (s)	2H	-CHO	Diagnostic aldehyde signal. [2] Sharp singlet confirms no coupling to adjacent protons. [2]
8.36 – 8.40	Singlet (s)	2H	Ar-H (3,5)	Aromatic protons at positions 3 and 5. [1][2] Deshielded relative to pyridine (approx. [1][2] 7.6 ppm) due to the electron-withdrawing carbonyls at 2,6 and Br at 4. [1][2]

C NMR (125 MHz, CDCl

)

Shift (, ppm)	Assignment	Electronic Environment
191.5 – 192.8	C=O	Carbonyl carbon.[1][2] Highly deshielded.
153.5 – 154.1	C-2, C-6	ipso-carbons to the aldehyde. [1][2] Deshielded by N-atom and carbonyl.
135.8 – 136.0	C-4	ipso-carbon to Bromine.
129.2 – 130.0	C-3, C-5	Aromatic methine carbons.[1][2]

“

Analyst Note: The chemical shift of the aromatic protons (

8.[2][3]36) is a critical purity indicator.[1][2] If the precursor (diol) is present, you will see a signal upfield at

~7.52 ppm. If over-oxidation to the carboxylic acid occurs, the aldehyde peak intensity diminishes.[1]

B. Infrared (IR) Spectroscopy[1][2][4]

- (C=O): Strong band at 1710–1720 cm
.[1][2] This is the most diagnostic feature for the aldehyde.[2]
- (C-H) Aldehyde: Weak doublet (Fermi resonance) often visible around 2850 and 2750 cm
.[1][2]
- (C=N/C=C): Aromatic ring stretches at 1560–1580 cm
.[1][2]

C. Mass Spectrometry (MS)[1][4][5][6][7][8]

- Ionization: ESI+ or EI.[1][2]
- Molecular Ion:

observed at m/z 213.9 and 215.9.[1][2]
- Isotopic Pattern: A characteristic 1:1 doublet (separation of 2 units) confirms the presence of a single Bromine atom (

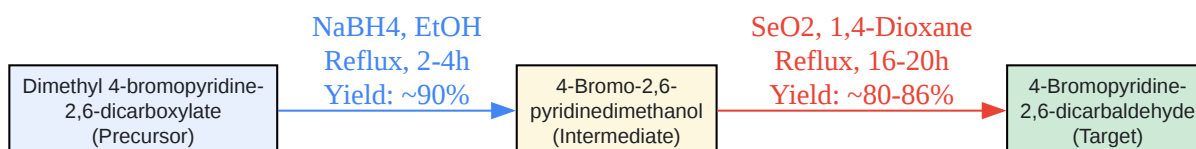
Br and

Br natural abundance is ~50:50).

Synthesis & Experimental Protocol

The most robust route involves the reduction of the dimethyl ester to the diol, followed by selective oxidation. Direct reduction of the ester to aldehyde is difficult to control.[2]

Reaction Scheme



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Caption: Stepwise synthesis from the commercially available ester to the target dialdehyde.

Detailed Protocol

Step 1: Reduction to Diol (Intermediate)

- Dissolution: Dissolve dimethyl 4-bromopyridine-2,6-dicarboxylate (1.0 eq) in absolute ethanol (0.2 M concentration).
- Reduction: Add NaBH

(4.0 eq) portion-wise at 0°C.

- Reflux: Warm to room temperature and then reflux for 3 hours.
- Workup: Quench with acetone/water. Remove solvent.[\[2\]\[4\]\[5\]](#) Extract with EtOAc.[\[1\]\[2\]\[4\]](#)
- Data Check (Diol): Ensure complete conversion by NMR.

- Diol

¹H NMR (DMSO-d

):

4.51 (s, 4H, CH

OH), 5.48 (br s, OH), 7.52 (s, 2H, Ar-H).[\[1\]](#)

Step 2: Oxidation to Dialdehyde (Target)

Authoritative Method adapted from J. Org. Chem. 2005, 70, 7956.[\[1\]](#)

- Setup: In a round-bottom flask, suspend 4-bromo-2,6-pyridinedimethanol (1.0 eq) in 1,4-dioxane (approx. 20 mL per gram).
- Reagent: Add Selenium Dioxide (SeO
) (2.2 eq). Caution: SeO
is toxic.[\[1\]\[2\]](#)
- Reaction: Heat to reflux (100–105°C) with vigorous stirring for 16–20 hours. The mixture will turn black due to the formation of elemental selenium.[\[2\]](#)
- Filtration: Filter the hot mixture through a pad of Celite to remove black selenium solids. Wash the pad with hot dioxane or CH
Cl
. [\[2\]](#)

- Purification: Concentrate the filtrate under reduced pressure. The residue is often pure enough, but can be recrystallized from CH

Cl

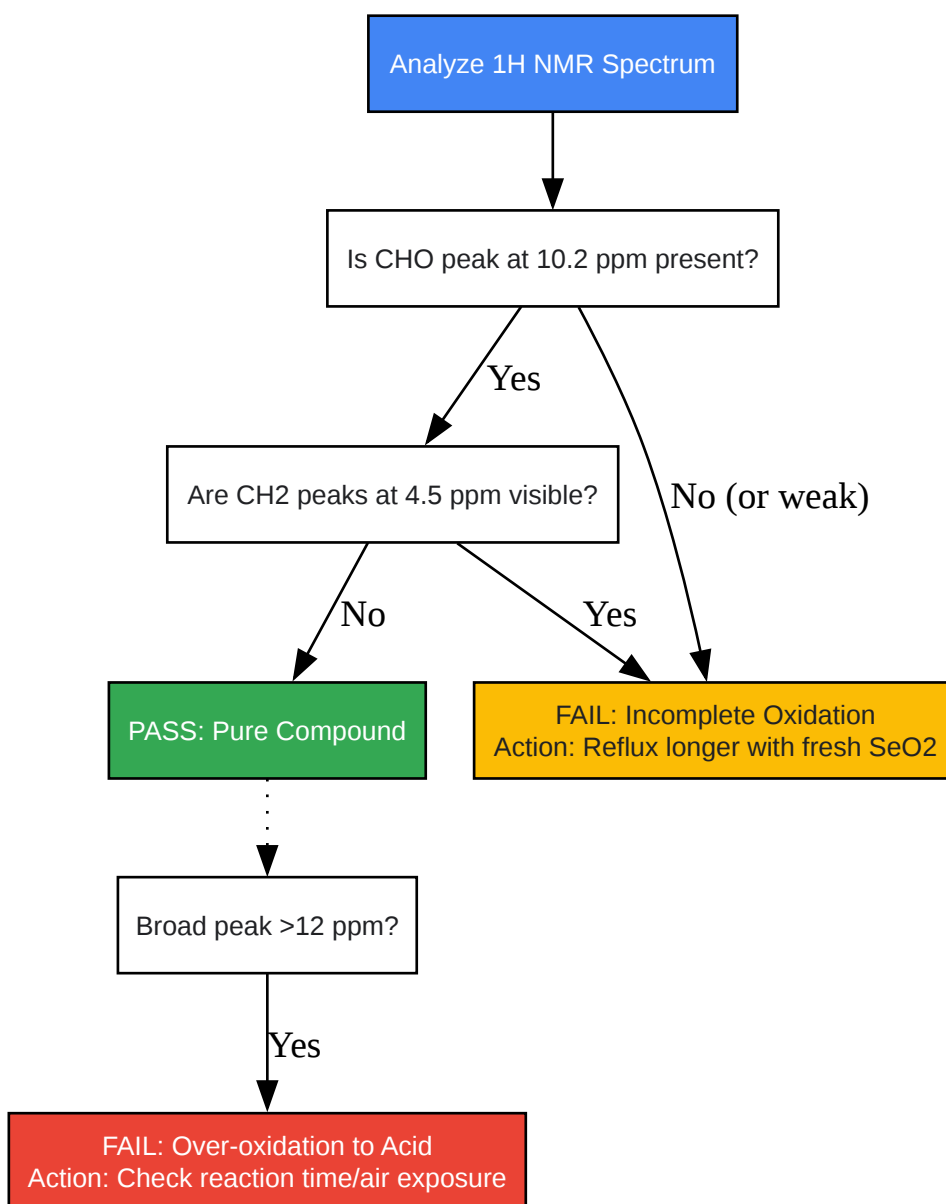
/Hexane or purified via short silica plug (eluent: CH

Cl

) to yield a white/off-white solid.[1]

Quality Control & Troubleshooting Logic

The following logic tree helps diagnose common synthesis issues based on spectroscopic feedback.



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Caption: Diagnostic workflow for assessing reaction completion and purity via NMR.

References

- Synthesis & Characterization of 4-bromo-2,6-diformylpyridine
 - Chanteau, S. H., & Tour, J. M. (2005).[1] Synthesis of Dimensionally Stable Molecular Borromeian Rings. *The Journal of Organic Chemistry*, 70(20), 7956–7962.[1]

- [1]
- Precursor (Diol)
 - Benchchem Technical Data: 4-Bromo-2,6-pyridinedimethanol.[1][2]
- Application in Supramolecular Cages (Heidelberg Thesis)
 - J. H. (2019).[1][2] Accessing chemically robust amide cages via the Pinnick oxidation. Heidelberg University.[1][2] (Describes Synthesis of Compound 65).

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Sources

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- [2. 4-Bromopyridine-2-carbaldehyde | C6H4BrNO | CID 14761472 - PubChem](https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromopyridine-2-carbaldehyde) [pubchem.ncbi.nlm.nih.gov]
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